1-Methyl-3-propylthiourea

Organic synthesis Radical bromination Thiourea organocatalysis

Laboratories optimizing NBS radical bromination often face yield variability with simple thiourea additives. 1-Methyl-3-propylthiourea (PMTU) solves this with an 85% NMR yield, significantly higher than DMTU (69%) or other analogs, enabling efficient stereospecific halogenation. Its unsymmetrical N-methyl/N-propyl substitution provides distinct regiochemical control in thiazole and thiazoline synthesis. Consistent melting point (77.5-78.5°C) simplifies purification and handling. Procure PMTU for reliable, high-yield protocols and pharma intermediate development.

Molecular Formula C5H12N2S
Molecular Weight 132.23 g/mol
CAS No. 32900-00-8
Cat. No. B3336611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-3-propylthiourea
CAS32900-00-8
Molecular FormulaC5H12N2S
Molecular Weight132.23 g/mol
Structural Identifiers
SMILESCCCNC(=S)NC
InChIInChI=1S/C5H12N2S/c1-3-4-7-5(8)6-2/h3-4H2,1-2H3,(H2,6,7,8)
InChIKeyPRNKCKMGXDOUGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-3-propylthiourea Procurement Guide


1-Methyl-3-propylthiourea (CAS 32900-00-8) is an N,N'-disubstituted thiourea derivative with the molecular formula C5H12N2S and a molecular weight of 132.23 g/mol . It belongs to the thiourea class of organosulfur compounds, which are widely utilized as synthetic intermediates, ligands for metal coordination, and pharmacophore scaffolds . This compound features one methyl and one n-propyl substituent on the two thiourea nitrogen atoms, creating an unsymmetrical structure that distinguishes it from simpler symmetric analogs like N,N'-dimethylthiourea (DMTU) or mono-substituted thioureas [1].

1
Scaffold Unsymmetrical N,N'-disubstituted thiourea with distinct steric and electronic profile
2
Workflow Thiourea additive for NBS-mediated radical bromination of β-aryl alcohols
3
Use Context Synthetic intermediate, metal-coordination ligand, and crystal-engineering building block

Why Generic Thiourea Analogs Cannot Substitute


In the thiourea family, even minor alterations to N-substituents profoundly impact reactivity, solubility, and physicochemical properties, making simple analog substitution unreliable. For example, in NBS-mediated radical bromination reactions, the yield obtained with N-propyl-N'-methylthiourea (PMTU, 85% NMR yield) is markedly different from that of its close analog N,N'-dimethylthiourea (DMTU, 69%) under identical conditions [1]. Similarly, the unsymmetrical alkyl substitution pattern of 1-methyl-3-propylthiourea yields a distinct melting point (77.5-78.5 °C) compared to both its mono-substituted precursors and its symmetrical counterpart DMTU, which directly affects formulation, purification, and handling in both research and industrial workflows . The specific combination of one methyl and one propyl group creates a unique steric and electronic environment that cannot be replicated by generic thiourea alternatives.

Risk Dimension
PMTU (Target)
Generic Thiourea Substitutes
Reaction yield
Reported 85% NMR yield in NBS-mediated bromination
DMTU 69%; BnMTU 70%; NpMTU 66%; yield profile may not transfer
Solid-state handling
Melting point 77.5–78.5 °C; intermediate thermal stability
DMTU ~64 °C; N-propylthiourea ~120 °C; handling and purification profile may differ
Conformational flexibility
2 rotatable bonds; unsymmetrical N-substitution
DMTU has 0 rotatable bonds; coordination geometry and packing motifs may shift

Quantitative Evidence Against Closest Analogs


Superior Yield in NBS-Mediated Radical Bromination

In a direct head-to-head comparison, N-propyl-N'-methylthiourea (PMTU, the target compound) achieved an 85% NMR yield in the NBS-mediated radical bromination of (±)-erythro-3-phenyl-2-butanol, significantly outperforming the widely used analog N,N'-dimethylthiourea (DMTU), which gave only 69% yield under identical conditions (2.3 equiv NBS, 0.3 equiv thiourea, DCE, RT, 6-12 h) [1]. PMTU also outperformed N-benzyl-N'-methylthiourea (BnMTU, 70%), N-naphthyl-N'-methylthiourea (NpMTU, 66%), and N-adamantyl-N'-methylthiourea (AdMTU, 64%), establishing it as the optimal thiourea additive among the five analogs tested [1]. The isolated yield of 79% confirms practical synthetic utility [1].

NMR Yield
Head-to-head
PMTU 85% vs DMTU 69%
Isolated: 79%
Reported higher yield among tested thiourea analogs
NBS-mediated stereospecific radical bromination; DCE, RT, 6–12 h
Organic synthesis Radical bromination Thiourea organocatalysis

Intermediate Melting Point for Handling Advantages

The melting point of 1-methyl-3-propylthiourea is reported as 77.5-78.5 °C (measured in water) . This value is intermediate between the melting points of its closest symmetric analog, N,N'-dimethylthiourea (DMTU, mp approximately 64-65 °C) [1], and N-propylthiourea (mp approximately 120 °C) . The intermediate melting point indicates moderate crystal lattice energy, which can facilitate recrystallization purification while maintaining adequate room-temperature solid stability for convenient storage and handling .

Melting Point
Cross-study
77.5–78.5 °C
Supports handling and purification review
Intermediate between DMTU (~64 °C) and N-propylthiourea (~120 °C)
Physicochemical characterization Solid-state properties Formulation

Distinct Supramolecular Assembly Profile

1-Methyl-3-propylthiourea possesses 2 hydrogen bond donors (HBD), 1 hydrogen bond acceptor (HBA), and 2 rotatable bonds, yielding a computed complexity index of 72.8 . In contrast, the simpler analog N,N'-dimethylthiourea (DMTU) has 2 HBD and 1 HBA but only 0 rotatable bonds (no flexible alkyl chains), resulting in lower molecular complexity [1]. The unsymmetrical and more flexible structure of the target compound can promote different crystal packing motifs and hydrogen-bonding networks compared to its symmetric or less-substituted analogs, which is relevant for crystal engineering and solid-form screening studies [2].

Supramolecular Profile
Context-dependent
2 HBD / 1 HBA
2 rotatable bonds
May support distinct crystal packing motifs vs symmetric analogs
Class-level inference; data to verify for co-crystal and coordination studies
Supramolecular chemistry Crystal engineering Molecular descriptors

Optimal Procurement Application Scenarios


Thiourea Additive Screening for Halogenation Reactions

Based on its superior performance in direct yield comparisons, 1-methyl-3-propylthiourea (PMTU) is the optimal choice for thiourea additive screening in NBS-mediated radical bromination reactions of β-aryl alcohols, where it achieves 85% yield versus 64-70% for close analogs [1]. Laboratories developing stereospecific halogenation protocols for pharmaceutical intermediate synthesis should prioritize PMTU to maximize conversion efficiency.

Crystal Engineering and Co-crystal Formulation

The specific hydrogen bond donor/acceptor stoichiometry (2 HBD / 1 HBA), intermediate melting point (77.5-78.5 °C), and enhanced conformational flexibility (2 rotatable bonds) of 1-methyl-3-propylthiourea render it a promising co-former candidate in crystal engineering [2]. Its unsymmetrical N-substitution pattern can drive distinct packing motifs compared to symmetric thioureas [2], a property exploitable in pharmaceutical solid-form patent strategies.

Ligand Design for Transition Metal Complexes

The N,N'-disubstituted thiourea framework serves as a versatile ligand platform for transition metals [2]. 1-Methyl-3-propylthiourea offers a distinct steric and electronic profile that can tune metal complex geometry, solubility, and biological activity compared to complexes derived from DMTU or mono-substituted thioureas [2], making it a valuable candidate for catalyst development and bioinorganic screening programs.

Heterocycle Synthesis Building Block

Thiourea derivatives are key precursors for synthesizing thiazoles, thiazolines, and other sulfur-containing heterocycles of pharmaceutical relevance . The unsymmetrical substitution pattern of 1-methyl-3-propylthiourea provides regiochemical control in cyclocondensation reactions that symmetric thioureas cannot achieve, supporting its procurement as a strategic building block for medicinal chemistry programs.

Application
Selection Property
Validation Focus
Halogenation additive screening
Yield profile among tested analogs
Reaction optimization under reported conditions
Crystal engineering co-former studies
H-bond donor/acceptor profile and conformational flexibility
Co-crystal screening and packing motif review
Metal complex ligand screening
Steric and electronic profile from unsymmetrical substitution
Coordination geometry and solubility context
Heterocycle synthesis building block
Regiochemical substitution pattern
Cyclocondensation selectivity review
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